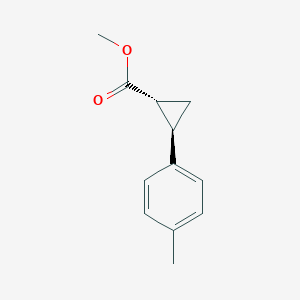
Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate: is a versatile chemical compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a clear, pale liquid with a purity of at least 95% . This compound is used as a building block in various chemical syntheses and has significant applications in research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of 2-aminoacrylates with N-tosylhydrazones . This reaction is typically carried out under transition-metal-free conditions, making it a general route to cyclopropane α-amino acids with contiguous quaternary carbon centers .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclopropanation reactions. The reaction conditions are optimized for high yield and purity, ensuring the compound meets the required specifications for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-aryl-2-amino-cyclopropane carboxylates: These compounds share a similar cyclopropane structure and are used in similar applications.
Methyl cyclopropanecarboxylate: This compound has a similar cyclopropane ring but lacks the p-tolyl group, making it less versatile in certain applications.
Uniqueness: Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate is unique due to its specific structure, which includes a p-tolyl group attached to the cyclopropane ring. This structural feature enhances its reactivity and makes it suitable for a broader range of chemical reactions and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
methyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-8-3-5-9(6-4-8)10-7-11(10)12(13)14-2/h3-6,10-11H,7H2,1-2H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
UZLFTBIQJWSGEI-WDEREUQCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


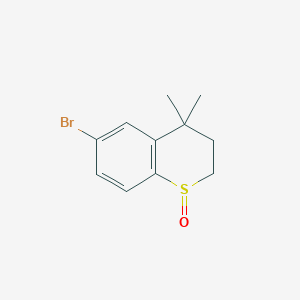
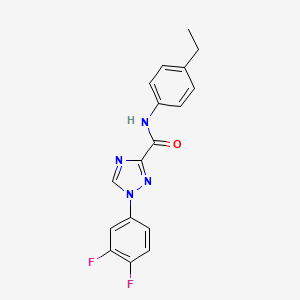
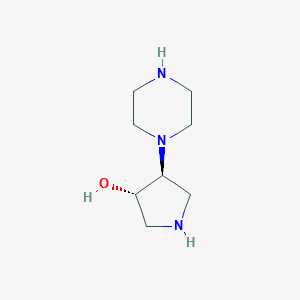
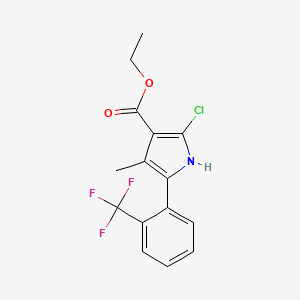
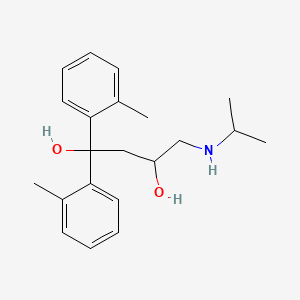
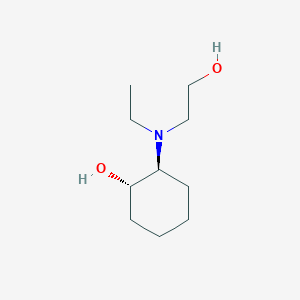
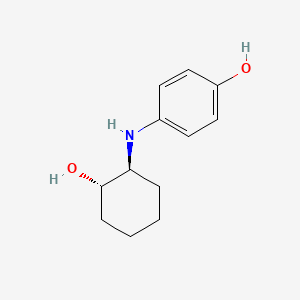
![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
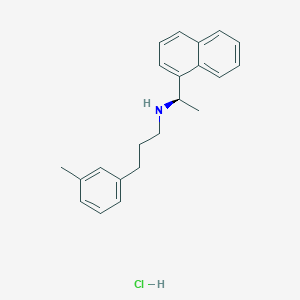
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine](/img/structure/B13362071.png)
![2-((1-(2-methoxyethyl)-1H-indol-4-yl)oxy)-N-(tetrazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B13362084.png)
![2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)
